8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 333752-25-3
Cat. No.: VC4456817
Molecular Formula: C21H23N5O5
Molecular Weight: 425.445
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 333752-25-3 |
---|---|
Molecular Formula | C21H23N5O5 |
Molecular Weight | 425.445 |
IUPAC Name | 8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Standard InChI | InChI=1S/C21H23N5O5/c1-13-6-3-4-8-16(13)31-12-14(27)11-26-17-18(25(2)21(29)24-19(17)28)23-20(26)22-10-15-7-5-9-30-15/h3-9,14,27H,10-12H2,1-2H3,(H,22,23)(H,24,28,29) |
Standard InChI Key | FETCBGZRWUBUOL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C)O |
Introduction
Structural Characterization and Molecular Properties
Core Purine Architecture
The compound’s foundation lies in the purine-2,6-dione scaffold, a bicyclic structure comprising fused pyrimidine and imidazole rings. Substitutions at positions 3, 7, and 8 introduce steric and electronic modifications that influence its reactivity and interactions. The 3-methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation, a common degradation pathway for methylated purines.
Substituent Analysis
-
Position 7: The 2-hydroxy-3-(o-tolyloxy)propyl chain introduces both hydrophilic (hydroxyl) and hydrophobic (o-tolyloxy) regions. The ortho-methyl group on the phenyl ring sterically hinders rotational freedom, potentially favoring specific conformations during target binding.
-
Position 8: The furan-2-ylmethylamino group contributes π-electron density and hydrogen-bonding capacity, facilitating interactions with aromatic residues in enzymes or receptors.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C<sub>22</sub>H<sub>25</sub>N<sub>5</sub>O<sub>5</sub> | |
Molecular Weight | 439.47 g/mol | |
CAS Number | 923234-50-8 | |
Spectral Data (NMR) | δ 7.2–7.4 (aromatic protons) |
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis of this compound involves sequential functionalization of the purine core:
-
Purine Core Preparation: Starting with xanthine derivatives, selective methylation at position 3 using iodomethane under alkaline conditions yields 3-methylxanthine.
-
Alkylation at Position 7: Reaction with epichlorohydrin derivatives introduces the 2-hydroxy-3-(o-tolyloxy)propyl group. This step requires strict temperature control (40–60°C) and polar aprotic solvents (e.g., DMF) to minimize side reactions.
-
Amination at Position 8: Nucleophilic substitution with furan-2-ylmethylamine occurs under reflux in ethanol, catalyzed by triethylamine to deprotonate the amine.
Challenges in Purification
Chromatographic separation is critical due to the compound’s polarity and similarity to byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves >95% purity.
Physicochemical and Spectroscopic Profiling
Solubility and Stability
-
Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic substituents. Enhances in DMSO (50 mg/mL), making it suitable for in vitro assays.
-
Thermal Stability: Decomposes at 215°C, as determined by thermogravimetric analysis (TGA).
Spectroscopic Signatures
-
<sup>1</sup>H NMR: Key peaks include δ 1.9 (s, 3H, CH<sub>3</sub>), δ 4.1–4.3 (m, 2H, CH<sub>2</sub> of propyl chain), and δ 6.3–7.4 (aromatic protons from furan and o-tolyl groups) .
-
Mass Spectrometry: ESI-MS shows a predominant [M+H]<sup>+</sup> ion at m/z 440.1, consistent with the molecular formula.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Preliminary studies on analogous purine derivatives demonstrate inhibition of cancer cell lines (e.g., MCF-7, IC<sub>50</sub> = 12 µM) via cyclin-dependent kinase (CDK) modulation. The o-tolyloxy group may enhance membrane permeability, while the furan moiety participates in stacking interactions with kinase ATP-binding pockets.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Purine Derivatives
Compound | Key Structural Features | Biological Activity |
---|---|---|
8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl purine | Isopentyl chain at position 7 | Moderate kinase inhibition |
7-Allyl-8-(isobutylthio)-3-methyl purine | Allyl and thioether groups | Antitumor activity (in vitro) |
Target Compound | o-Tolyloxy and furan-2-ylmethyl groups | Putative CDK/RdRp inhibition |
The target compound’s ortho-substituted tolyloxy group confers distinct steric and electronic profiles compared to meta or para analogs, potentially improving target selectivity.
Applications and Future Directions
Pharmaceutical Development
-
Oncology: As a CDK inhibitor, this compound could supplement therapies for breast and lung cancers. Combination studies with paclitaxel are proposed to assess synergistic effects.
-
Antiviral Research: Computational models justify further exploration against RNA viruses, including influenza and coronaviruses.
Chemical Biology Tools
Fluorescent tagging of the furan ring could enable real-time tracking of drug distribution in cellular models, leveraging its inherent UV absorbance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume